

Sourcing High-Purity Diisopropyl Maleate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Diisopropyl maleate*

Cat. No.: *B158051*

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This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for high-purity **Diisopropyl maleate** (CAS No. 10099-70-4). This document outlines key quality parameters, potential impurities, and analytical methodologies relevant to the procurement of this important chemical intermediate for research and development purposes.

Introduction to Diisopropyl Maleate

Diisopropyl maleate is a dialkyl maleate ester that serves as a versatile intermediate in organic synthesis. Its applications in the pharmaceutical industry are notable, where it can be utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of **Diisopropyl maleate** is of critical importance in these applications, as impurities can lead to unwanted side reactions, lower yields, and potential safety concerns in the final drug product. This guide focuses on identifying reliable commercial sources for high-purity grades of this compound.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer **Diisopropyl maleate** in varying purity grades. The following tables summarize the publicly available data on the specifications of **Diisopropyl maleate** from various commercial sources. Researchers are strongly advised to request lot-specific

Certificates of Analysis (CoA) from suppliers to obtain precise quantitative data before purchase.

Table 1: Commercial Suppliers of **Diisopropyl Maleate**

Supplier Name	Country of Origin	Purity Specification (Typical)	Notes
NINGBO INNO PHARMCHEM CO.,LTD.	China	High Purity (unspecified percentage)	States adherence to strict quality control measures for pharmaceutical applications. [1]
Sigma-Aldrich	-	95%	-
Shaanxi Dideu Medichem Co. Ltd.	China	98.0%	Listed on ChemicalBook.
Shaanxi Dideu New Materials Co. Ltd.	China	98.0%	Listed on ChemicalBook.
Axios Research	-	Reference Standard	Used for analytical method development and validation. [2]

Table 2: Physical and Chemical Properties of **Diisopropyl Maleate**

Property	Value	Source
Molecular Formula	C10H16O4	PubChem
Molecular Weight	200.23 g/mol	PubChem
CAS Number	10099-70-4	PubChem
Appearance	Colorless to light yellow liquid	ChemScene
Boiling Point	225.5°C at 760 mmHg	Vulcanchem[3]
Density	1.027 g/cm ³	Vulcanchem[3]
Refractive Index	1.445	Vulcanchem[3]
Solubility in Water	9.9 g/L at 20°C	Vulcanchem[3]

Potential Impurities

The manufacturing process of **Diisopropyl maleate** can introduce several impurities. The most common synthesis route is the esterification of maleic anhydride with isopropanol.[3] Potential impurities may include:

- Residual Starting Materials: Maleic anhydride and isopropanol.
- By-products: Isopropyl hydrogen maleate (monoester).
- Isomers: Diisopropyl fumarate (the trans-isomer).
- Solvent Residues: From the reaction and purification steps.

The presence and concentration of these impurities should be detailed in the supplier's Certificate of Analysis.

Analytical Methods for Purity Assessment

The primary analytical technique for determining the purity of **Diisopropyl maleate** and quantifying impurities is Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector.

Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the GC-MS analysis of **Diisopropyl maleate**. It is essential to develop and validate a specific method for each instrument and application.^{[1][4][5]}

Objective: To determine the purity of a **Diisopropyl maleate** sample and identify potential impurities.

Instrumentation:

- Gas Chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
- Capillary Column: A non-polar column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating **Diisopropyl maleate** from potential impurities.

Sample Preparation:

- Prepare a stock solution of the **Diisopropyl maleate** sample in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
- Further dilute the stock solution to a final concentration of about 10 µg/mL for GC-MS analysis.^[6]
- Ensure the sample is free of particulates by centrifugation or filtration if necessary.^[6]

GC-MS Conditions (Illustrative Example):

- Injector Temperature: 250 °C
- Injection Volume: 1 µL
- Injection Mode: Splitless
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 1 minute.

- Ramp: Increase to 320 °C at a rate of 10 °C/minute.[7]
- Final hold: Hold at 320 °C for 2 minutes.[7]
- Carrier Gas: Helium
- MS Source Temperature: 230 °C[7]
- MS Quadrupole Temperature: 150 °C[7]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
- Scan Range: m/z 40-600.[7]

Data Analysis:

- The purity of **Diisopropyl maleate** is determined by the area percentage of the main peak in the chromatogram.
- Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

Synthesis of High-Purity Diisopropyl Maleate

For research purposes, **Diisopropyl maleate** can be synthesized in the laboratory. A common method involves the esterification of maleic anhydride with isopropanol using an acid catalyst. A method described in a patent involves the use of a dual-nuclear functionalized ionic liquid as a catalyst.[8]

Experimental Protocol: Synthesis of Diisopropyl Maleate

The following protocol is adapted from a patented method and is provided for informational purposes.[8]

Materials:

- Maleic anhydride
- Isopropanol

- Dual-nuclear functionalized ionic liquid catalyst (as described in the patent) or a traditional acid catalyst like sulfuric acid or p-toluenesulfonic acid.[3]
- Sodium hydroxide solution (e.g., 6%) for neutralization.
- Four-hole round-bottom flask
- Reflux condenser
- Stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

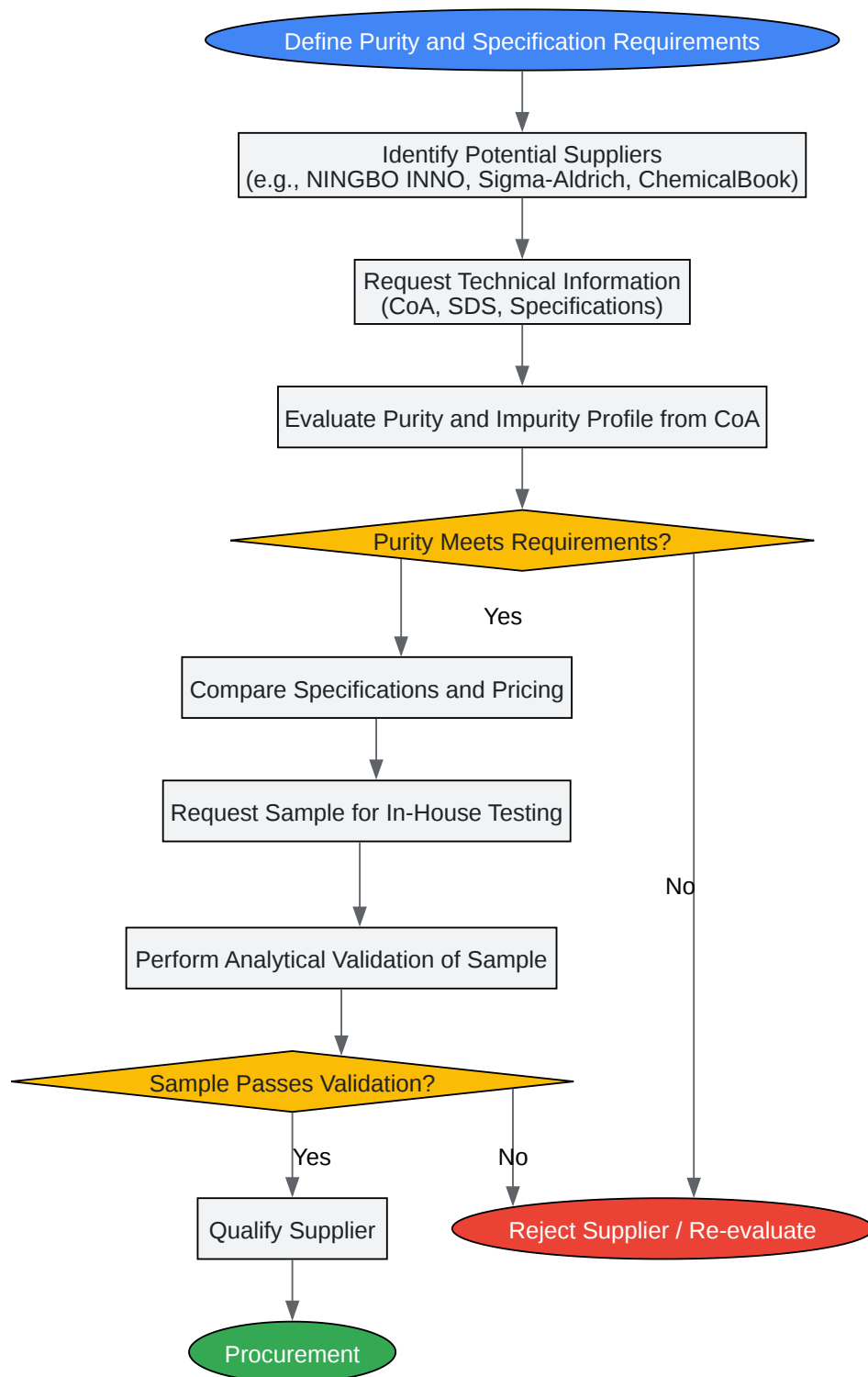
Procedure:

- In a four-hole round-bottom flask equipped with a stirrer and reflux condenser, combine maleic anhydride and isopropanol. The mass ratio of maleic anhydride to isopropanol can range from 1:3 to 1:8.[8]
- Add the catalyst. If using the ionic liquid catalyst, add 10% to 20% of the mass of the maleic anhydride.[8]
- Heat the mixture to a temperature between 70 °C and 110 °C and stir under reflux for 3 to 8 hours.[8]
- After the reaction is complete, allow the mixture to cool to room temperature and stand to allow for layer separation.
- Separate the upper layer containing the crude **Diisopropyl maleate**.
- If an acid catalyst was used, neutralize the crude product with a sodium hydroxide solution to a pH of approximately 7.
- Remove excess isopropanol by distillation.

- Purify the crude product by vacuum distillation to obtain pure **Diisopropyl maleate**.^[8] The product yield is reported to be in the range of 95.5% to 97.8% with 100% selectivity.

Workflow for Selecting a Commercial Source

The selection of a suitable commercial source for high-purity **Diisopropyl maleate** is a critical step for any research or development project. The following diagram illustrates a logical workflow for this process.



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Caption: Workflow for selecting a commercial source of high-purity **Diisopropyl maleate**.

Conclusion

For researchers and professionals in drug development, securing a reliable source of high-purity **Diisopropyl maleate** is paramount. This guide has provided an overview of commercial suppliers, typical product specifications, and relevant analytical and synthetic protocols. It is imperative to conduct thorough due diligence by requesting and scrutinizing lot-specific Certificates of Analysis and, where necessary, performing in-house analytical validation to ensure the material meets the stringent requirements of pharmaceutical research and development.

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